molecular formula C6H10N4O2 B1417687 Imidazole-2-amidine acetate CAS No. 950685-49-1

Imidazole-2-amidine acetate

Cat. No. B1417687
CAS RN: 950685-49-1
M. Wt: 170.17 g/mol
InChI Key: GHAMYQQBAIOVSC-UHFFFAOYSA-N
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Description

Imidazole-2-amidine acetate is a compound with the CAS Number: 950685-49-1 . Its IUPAC name is 1H-imidazole-2-carboximidamide acetate . The molecular weight of this compound is 170.17 .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H, (H3,5,6) (H,7,8);1H3, (H,3,4) .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anti-parasitic Potential

Imidazoles derived from reactions involving amidines and nitroallylic acetates or α-bromonitroalkenes have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Some compounds in this category were found to be as active as or more active than the standard treatment, benznidazole, highlighting their potential as anti-parasitic agents (Gopi et al., 2015).

Corrosion Inhibition

1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazole, has demonstrated effective corrosion inhibition properties on carbon steel in acidic media. This property was explored through electrochemical studies and theoretical calculations, emphasizing the role of imidazoles in industrial applications (Cruz et al., 2004).

Metal Complex Formation

Imidazole-4-acetic acid (IMA) forms stable complexes with various bivalent transition metal ions, following the Irving–Williams series of metal ions. This suggests potential applications in coordination chemistry and the exploration of new metal-ligand interactions (AlJahdali et al., 2013).

Catalytic Applications

Imidazoles have been synthesized through a one-pot, Ag-catalyzed tandem three-component reaction, showing the potential of imidazoles in catalysis and green chemistry. This multicomponent reaction has broad applicability to various substrates, suggesting its utility in molecular fragment assembly (Wang et al., 2017).

Enzyme Mimicry

Molecularly imprinted polymers (MIPs) with amidine and imidazole functional groups have shown enzyme-mimetic catalytic activity in ester hydrolysis. This demonstrates the potential of imidazoles in biomimetic chemistry and enzyme catalysis (Chen et al., 2002).

Synthesis of Imidazole Derivatives

Various methods have been developed for the synthesis of imidazole derivatives, showcasing the versatility and wide applicability of imidazoles in synthetic chemistry. These methods include reactions with amidines, α-haloketones, and other substrates, enabling the formation of diversely substituted imidazoles (Li et al., 2017).

Mechanism of Action

Target of Action

Imidazole-2-amidine acetate is a compound that interacts with several targets. The primary targets include various enzymes such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, and Myoglobin . These targets play crucial roles in various biological processes, contributing to the overall function and regulation of the organism.

Mode of Action

The interaction of this compound with its targets results in various changes. For instance, it can catalyze the oxidative demethylation of sarcosine and can also oxidize other secondary amino acids such as N-methyl-L-alanine . This interaction and the resulting changes contribute to the overall mode of action of this compound.

Biochemical Pathways

This compound affects several biochemical pathways. The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The affected pathways and their downstream effects are integral to the compound’s overall function and impact on the organism.

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . This helps to overcome the solubility problems of poorly soluble drug entities, enhancing the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. The compound’s interaction with its targets and the subsequent changes it induces can lead to various outcomes at the molecular and cellular level. For instance, the oxidative demethylation of sarcosine and the oxidation of other secondary amino acids can result in changes in the metabolic processes of the organism .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . This suggests that there is ongoing research and interest in the synthesis and applications of imidazoles, including Imidazole-2-amidine acetate.

Biochemical Analysis

Biochemical Properties

Imidazole-2-amidine acetate plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histidine residues in proteins, which are essential for catalytic activity in many enzymes . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the enzyme’s activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of this compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, depending on the context. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles where it can exert its effects on cellular processes.

properties

IUPAC Name

acetic acid;1H-imidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H,(H3,5,6)(H,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYQQBAIOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725517
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950685-49-1
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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